N-(3-fluorophenyl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide
CAS No.: 1040669-86-0
Cat. No.: VC11968348
Molecular Formula: C19H18FN3O3S2
Molecular Weight: 419.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040669-86-0 |
|---|---|
| Molecular Formula | C19H18FN3O3S2 |
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | N-(3-fluorophenyl)-3-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide |
| Standard InChI | InChI=1S/C19H18FN3O3S2/c1-13-5-8-17(9-6-13)28(25,26)23-19-22-16(12-27-19)7-10-18(24)21-15-4-2-3-14(20)11-15/h2-6,8-9,11-12H,7,10H2,1H3,(H,21,24)(H,22,23) |
| Standard InChI Key | PBDKGBGPGDEJRB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NC3=CC(=CC=C3)F |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NC3=CC(=CC=C3)F |
Introduction
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic transformations. While specific protocols for this exact molecule are not available, the general steps for synthesizing related sulfonamide-thiazole derivatives include:
-
Preparation of Thiazole Core:
-
A thiazole ring is synthesized using a condensation reaction between α-haloketones and thiourea.
-
-
Sulfonamide Introduction:
-
The sulfonamide group is introduced via sulfonation of an aromatic amine precursor, followed by coupling with the thiazole core.
-
-
Amide Bond Formation:
-
The final step involves coupling the fluorophenyl group with the thiazole derivative using amide bond formation techniques (e.g., carbodiimide-mediated coupling).
-
Pharmacological Potential
Compounds containing thiazole and sulfonamide moieties have shown diverse biological activities, including:
-
Antimicrobial: Effective against bacterial and fungal strains.
-
Anticancer: Thiazole derivatives are known to inhibit tumor cell growth through various mechanisms.
-
Anti-inflammatory: Sulfonamides often exhibit inhibition of enzymes like cyclooxygenase or lipoxygenase.
In Silico Analysis
Molecular docking studies on related compounds suggest strong binding affinities to biological targets such as enzymes and receptors, indicating potential as drug candidates.
Analytical Characterization
To confirm the structure and purity of such compounds, standard analytical methods are employed:
-
NMR Spectroscopy (1H, 13C): For structural elucidation.
-
Mass Spectrometry (LC-MS): To determine molecular weight.
-
Infrared Spectroscopy (IR): To identify functional groups.
-
X-Ray Crystallography: For precise molecular geometry.
Comparative Data Table
Future Directions
Further research on N-(3-fluorophenyl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide could focus on:
-
Biological Screening: Testing against cancer cell lines or microbial strains.
-
Structure Optimization: Modifying substituents to enhance activity or reduce toxicity.
-
Pharmacokinetics Studies: Evaluating absorption, distribution, metabolism, and excretion (ADME) properties.
This compound represents a promising scaffold for drug development due to its multifunctional groups and structural diversity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume